2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features a naphthalene moiety, a quinoline derivative, and a dithiolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene with an appropriate halogenated ether under basic conditions.
Synthesis of the quinoline derivative: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the dithiolo ring:
Coupling of intermediates: The final step involves coupling the naphthalen-2-yloxy intermediate with the quinoline-dithiolo intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dithiolo and quinoline moieties may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: can be compared with other quinoline derivatives, naphthalene derivatives, and dithiolo compounds.
Quinoline derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Naphthalene derivatives: Compounds like naphthalene-2-sulfonic acid, used in dye synthesis.
Dithiolo compounds: Compounds containing dithiolo rings, which are studied for their electronic properties.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity. The presence of multiple functional groups and ring systems allows for diverse interactions and applications.
Properties
Molecular Formula |
C25H21NO2S3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H21NO2S3/c1-15-7-6-10-19-21-23(30-31-24(21)29)25(2,3)26(22(15)19)20(27)14-28-18-12-11-16-8-4-5-9-17(16)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
LOIPGGYTMFKUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C)SSC3=S |
Origin of Product |
United States |
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